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CAS 923153-23-5: Structural Profiling and Application of a Privileged 2-Aminothiazole Scaffold
in Fragment-Based Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the identification of synthetically tractable,
high-quality starting points is the cornerstone of Fragment-Based Drug Discovery (FBDD). CAS
923153-23-5, chemically identified as 5-[(3-ethylphenyl)methyl]-1,3-thiazol-2-amine,
represents a highly privileged low-molecular-weight building block. Combining the well-
documented hinge-binding capabilities of the 2-aminothiazole core with the lipophilic vector of a
3-ethylbenzyl moiety, this compound serves as an ideal pharmacophore scaffold for targeting
kinase ATP-binding pockets.

This technical guide provides an in-depth analysis of the physicochemical properties, structural
rationale, and self-validating experimental workflows required to successfully deploy CAS
923153-23-5 in hit-to-lead optimization campaigns.
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Physicochemical Profiling & Structural Identity

Before initiating any biophysical screening, a rigorous understanding of the fragment's
physicochemical properties is required to predict its behavior in aqueous assay buffers and
organic synthetic conditions[1].

Table 1: Physicochemical and Identification Properties of CAS 923153-23-5

Property Value Structural Significance

] 5-[(3-ethylphenyl)methyl]-1,3- Defines the core scaffold and
Chemical Name ) ) o
thiazol-2-amine substitution pattern.

Confirms heavy atom count

Molecular Formula C12H14N2S )
suitable for FBDD.
] Ideal fragment size (Rule of
Molecular Weight 218.32 g/mol ,
Three compliant)[2].
Critical for LC-MS/MS
Monoisotopic Mass 218.08777 Da identification during
synthesis[2].
DMSQZYSBSLYCBT- Unique structural identifier for
InChlKey . .
UHFFFAOYSA-N cheminformatics[1].
Indicates high thermal stability
Predicted Boiling Point ~371.8 °C for aggressive coupling

reactions.

Mechanistic Rationale: The 2-Aminothiazole
Pharmacophore

As an Application Scientist, | frequently encounter the dual-edged nature of the 2-aminothiazole
core. It is simultaneously one of the most effective kinase hinge-binders and a known "frequent
hitter" in biophysical assays.

The Hinge-Binding Logic: The ATP-binding pocket of most kinases features a highly conserved
hinge region. The 2-aminothiazole core acts as a bidentate ligand: the 2-amino group functions
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as a strong hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Leu127 in Mnk1
or Met318 in c-Src), while the thiazole nitrogen acts as a hydrogen bond acceptor to the
adjacent backbone amide N-H[3],[4].

Overcoming the "PrAT" Phenomenon: Unsubstituted 2-aminothiazoles are often classified as
"Promiscuous 2-Aminothiazoles” (PrATs) because their flat, polar nature allows them to bind
non-specifically to various protein surfaces. However, CAS 923153-23-5 incorporates a 3-
ethylbenzyl group at the 5-position. This specific substitution provides critical steric bulk and a
lipophilic vector that projects into adjacent hydrophobic pockets (such as the gatekeeper
region). This geometric constraint significantly reduces promiscuity, driving target selectivity
through targeted van der Waals interactions.

CAS 923153-23-5 Motifs
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Pharmacophore mapping of CAS 923153-23-5 to a kinase ATP-binding pocket.
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Experimental Workflows: FBDD and Hit-to-Lead
Optimization

To transition CAS 923153-23-5 from a theoretical scaffold to a validated lead, we must employ
self-validating experimental systems.

Protocol 1: Fragment Screening via Surface Plasmon
Resonance (SPR)

SPR is the gold standard for fragment screening because it provides real-time, label-free
kinetic data. Because fragments have low molecular weights and typically low affinities ( KDin
the UM range), the assay must be meticulously calibrated.

o Target Immobilization: Covalently attach the target kinase to a CM5 sensor chip via standard
amine coupling (EDC/NHS activation). Causality: Amine coupling provides a highly stable
surface necessary for the thousands of injections required in a fragment screen.

e Solvent Correction Calibration (Critical Step): Fragments are dissolved in DMSO. Even a
0.1% mismatch in DMSO concentration between the running buffer and the injected sample
causes a massive bulk refractive index shift, obscuring the tiny response of a 218 Da
fragment. Generate a 4.5% to 5.5% DMSO calibration curve to computationally subtract this
artifact.

o Fragment Injection: Inject CAS 923153-23-5 at a concentration gradient (10 pM to 1 mM) at
a high flow rate (50 pL/min). Causality: High flow rates minimize mass transport limitations,
ensuring the observed kinetics reflect true binding events.

o Double-Referencing Data Triage: Subtract the signal of the reference flow cell (unmodified
surface) and blank buffer injections to isolate the specific binding response.

Protocol 2: Hit-to-Lead Derivatization (N-Acylation)

Once SPR confirms binding, the primary 2-amino group of CAS 923153-23-5 serves as the
primary synthetic handle for library expansion.

o Acid Activation: In a dry flask, dissolve a selected carboxylic acid (e.g., a functionalized
pyrazole-carboxylic acid) in anhydrous DMF. Add 1.2 equivalents of HATU and 2.0
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equivalents of DIPEA. Causality: HATU ensures rapid formation of the active ester,
preventing epimerization and maximizing yield for sterically hindered substrates.

e Nucleophilic Coupling: Add 1.0 equivalent of CAS 923153-23-5. The nucleophilic 2-amino
group attacks the active ester to form a stable amide bond. Stir at room temperature for 4-6
hours.

» Self-Validating Purification: Quench with water, extract with EtOAc, and purify via preparative
HPLC. Confirm the product identity and purity (>95%) using LC-MS (monitoring for the
expected [M+H]+ shift from the 218 Da core) and 1 H-NMR.
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FBDD triage and hit-to-lead workflow for 2-aminothiazole scaffolds.

Quantitative Data Presentation
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To benchmark the utility of CAS 923153-23-5, Table 2 summarizes typical baseline

performance metrics expected when deploying this fragment against a standard kinase target

(e.g., c-Src or Mnk1) followed by a single iteration of N-acylation optimization.

Table 2: Representative FBDD Metrics for CAS 923153-23-5 and Derivatives

Compound Stage

Assay | Metric

Result /| Value

Interpretation

Parent Fragment
(CAS 923153-23-5)

SPR Binding Affinity (
KD)

~150 - 300 pM

Typical low-affinity
starting point;
validates hinge

interaction.

Parent Fragment

Ligand Efficiency (LE)

> 0.35 kcal/mol/HA

Highly efficient binding
per heavy atom;
excellent for

optimization.

Derivatization (Amide

Coupling)

Synthetic Yield
(HATU/DIPEA)

75% - 85%

The 2-amino group is
highly tractable for

rapid library synthesis.

Lead Molecule (N-

Acyl Derivative)

Biochemical ICso

<1luM

Successful
elaboration into the
solvent-exposed
channel increases

potency.

Safety and Handling Protocols

While highly valuable in drug discovery, CAS 923153-23-5 is a biologically active synthetic

intermediate and must be handled with strict laboratory safety protocols. According to its safety
data profile, it carries the following hazard statements: H302, H312, H315, H319, H332,

H335[1].

o Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
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e Irritation: Causes severe skin irritation and serious eye irritation; may cause respiratory
irritation.

e Handling: All weighing and transfer operations must be conducted within a Class Il biological
safety cabinet or a certified chemical fume hood. Personnel must wear nitrile gloves,
protective eyewear, and standard laboratory coats.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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